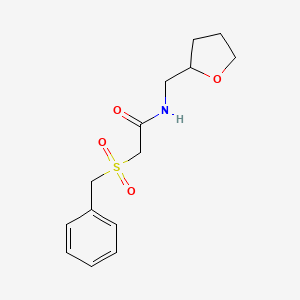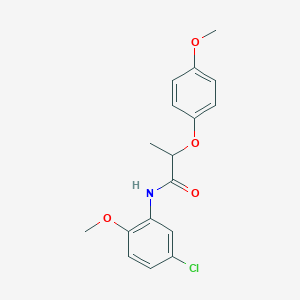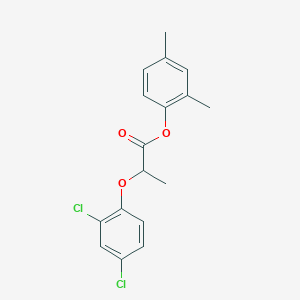![molecular formula C16H13BrF3N3O3 B4106815 3-bromo-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B4106815.png)
3-bromo-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide
Vue d'ensemble
Description
3-bromo-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 3-bromo-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide is not fully understood. However, it has been proposed that this compound inhibits the activity of certain enzymes that are involved in cell proliferation and survival. It has also been proposed that this compound modulates the activity of certain signaling pathways that are involved in cell growth and differentiation.
Biochemical and Physiological Effects:
3-bromo-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide has been shown to have biochemical and physiological effects in various cell types. It has been shown to inhibit the activity of certain enzymes that are involved in cell proliferation and survival. It has also been shown to modulate the activity of certain signaling pathways that are involved in cell growth and differentiation. In addition, this compound has been shown to protect neurons from oxidative stress and excitotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
3-bromo-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide has several advantages for lab experiments. It is a potent inhibitor of certain enzymes that are involved in cell proliferation and survival. It has also been shown to have neuroprotective effects. However, this compound has some limitations for lab experiments. It is not very soluble in water, which makes it difficult to use in aqueous solutions. In addition, this compound is relatively unstable and can decompose over time.
Orientations Futures
There are several future directions for the research on 3-bromo-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide. One direction is to further investigate the mechanism of action of this compound. Another direction is to study the potential applications of this compound in other areas of scientific research, such as cardiovascular disease and inflammation. Additionally, future research could focus on developing more stable and water-soluble derivatives of this compound.
Applications De Recherche Scientifique
3-bromo-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide has potential applications in various areas of scientific research. One of the applications is in the field of cancer research. This compound has been studied for its potential as a cancer therapeutic agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Another application is in the field of neuroscience. This compound has been studied for its potential as a neuroprotective agent. It has been shown to protect neurons from oxidative stress and excitotoxicity.
Propriétés
IUPAC Name |
3-bromo-N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrF3N3O3/c17-12-3-1-2-10(8-12)15(24)22-7-6-21-13-5-4-11(16(18,19)20)9-14(13)23(25)26/h1-5,8-9,21H,6-7H2,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDDLQIQUVOMRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCCNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrF3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 1-[1]benzofuro[3,2-d]pyrimidin-4-yl-4-piperidinecarboxylate hydrochloride](/img/structure/B4106747.png)
![1-(cyclohexylmethyl)-3-hydroxy-3-{[methyl(3-pyridinylmethyl)amino]methyl}-2-piperidinone](/img/structure/B4106770.png)
![4-(4-benzyl-1-piperazinyl)[1]benzofuro[3,2-d]pyrimidine hydrochloride](/img/structure/B4106772.png)
![1-benzyl-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B4106777.png)

![1-[2-(4-methoxyphenoxy)propanoyl]-4-methylpiperidine](/img/structure/B4106793.png)
![N-[2-(1-piperazinyl)ethyl]-2-pyridinecarboxamide dihydrochloride](/img/structure/B4106806.png)

![N-(4-acetylphenyl)-2-{[4-ethyl-5-(1-naphthylmethyl)-4H-1,2,4-triazol-3-yl]thio}butanamide](/img/structure/B4106830.png)
![N-(2-fluorophenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B4106838.png)
![5-bromo-2-chloro-N-({[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4106844.png)
![4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide](/img/structure/B4106849.png)

![1-{4-[(1,3-benzoxazol-2-ylthio)acetyl]-1-piperazinyl}-4-(4-methylphenyl)phthalazine](/img/structure/B4106858.png)